Cysteine isopropyl ester

Übersicht

Beschreibung

Cysteine isopropyl ester is a chemoprotectant against paracetamol-induced toxicity.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing cysteine isopropyl ester with high purity?

- Answer : Synthesis typically involves esterification of cysteine with isopropyl alcohol under acidic catalysis. For example, L-tyrosine isopropyl ester was synthesized via refluxing L-tyrosine in isopropyl alcohol with sulfuric acid for 24 hours, followed by neutralization, filtration, and slow evaporation for crystallization . To ensure purity, use column chromatography or recrystallization, and verify purity via melting point analysis and NMR spectroscopy. For cysteine derivatives, optimize reaction time and stoichiometry to minimize side products like disulfide formation. Include detailed characterization data (e.g., H/C NMR, HRMS) in supplementary materials to meet journal standards .

Q. Which analytical techniques are essential for characterizing this compound’s structural and chemical properties?

- Answer :

- Single-crystal X-ray diffraction provides definitive proof of molecular conformation and hydrogen-bonding networks. For example, L-tyrosine isopropyl ester exhibited a U-shaped conformation stabilized by O–H⋯N and N–H⋯O interactions .

- NMR spectroscopy resolves stereochemistry and purity. Use H NMR to confirm esterification (e.g., isopropyl proton signals at δ 1.2–1.3 ppm) and C NMR to verify carbonyl shifts (~175 ppm for ester groups) .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Answer : Design in vitro hydrolysis experiments using phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC or LC-MS over time. Compare hydrolysis rates to analogous esters (e.g., methyl or ethyl esters) to evaluate steric effects of the isopropyl group. Include controls with esterase enzymes to simulate enzymatic hydrolysis .

Advanced Research Questions

Q. How do molecular conformation and intermolecular interactions influence this compound’s biological activity or stability?

- Answer : Crystal structure analysis (e.g., X-ray diffraction) reveals critical interactions. For instance, L-tyrosine isopropyl ester forms helical chains via O–H⋯N hydrogen bonds, which may stabilize the solid state but dissociate in solution . Computational modeling (DFT or MD simulations) can predict how torsional angles (e.g., C–C–C–O) affect lipophilicity and membrane permeability. Compare conformational flexibility to cysteine methyl esters to assess steric hindrance effects .

Q. How should researchers resolve contradictions in reported spectral or crystallographic data for cysteine derivatives?

- Answer : Cross-validate data using multiple techniques. For example, if NMR signals conflict with literature, re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or confirm assignments via 2D NMR (COSY, HSQC). For crystallographic discrepancies, check for polymorphism by crystallizing under varying conditions (e.g., solvent, temperature). Reference databases like Cambridge Structural Database (CSD) to identify outliers .

Q. What experimental design principles apply to studying this compound as a prodrug for targeted drug delivery?

- Answer :

- In vitro release kinetics : Use dialysis membranes or Franz cells to measure ester hydrolysis and active compound release under simulated physiological conditions.

- Cellular uptake studies : Employ fluorescent labeling (e.g., FITC conjugation) and confocal microscopy to track intracellular esterase-mediated activation.

- Pharmacokinetic modeling : Compare bioavailability of this compound versus parent drug in animal models, using LC-MS/MS for quantification.

Ensure ethical approval and statistical power analysis (e.g., ANOVA with post-hoc tests) for reproducibility .

Q. Methodological Best Practices

- Data Reproducibility : Document reaction conditions (e.g., molar ratios, temperature) and instrumental parameters (e.g., NMR pulse sequences) in supplementary materials .

- Conflict Resolution : Use tiered validation (e.g., XRD + NMR + HPLC) to address data inconsistencies. For hydrolysis studies, report error margins and confidence intervals .

- Ethical Compliance : Obtain ethics committee approval for biological studies and declare conflicts of interest in acknowledgments .

Eigenschaften

CAS-Nummer |

79178-11-3 |

|---|---|

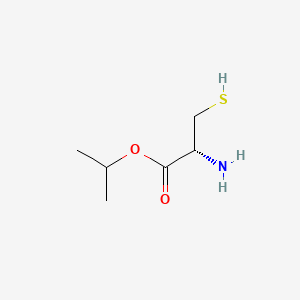

Molekularformel |

C6H13NO2S |

Molekulargewicht |

163.24 g/mol |

IUPAC-Name |

propan-2-yl (2R)-2-amino-3-sulfanylpropanoate |

InChI |

InChI=1S/C6H13NO2S/c1-4(2)9-6(8)5(7)3-10/h4-5,10H,3,7H2,1-2H3/t5-/m0/s1 |

InChI-Schlüssel |

HXHFZINLHDNRTP-YFKPBYRVSA-N |

SMILES |

CC(C)OC(=O)C(CS)N |

Isomerische SMILES |

CC(C)OC(=O)[C@H](CS)N |

Kanonische SMILES |

CC(C)OC(=O)C(CS)N |

Aussehen |

Solid powder |

Key on ui other cas no. |

79178-11-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CIPE cysteine isopropyl ester cysteine isopropyl ester hydrochloride cysteine isopropyleste |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.